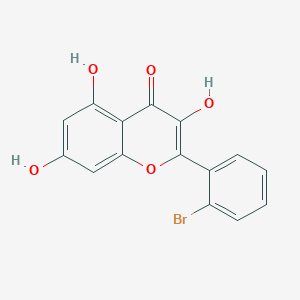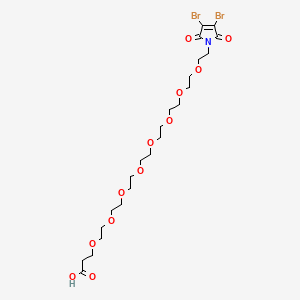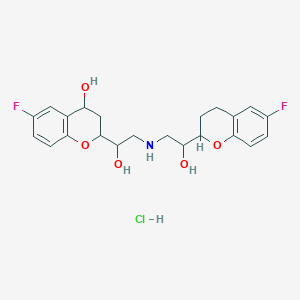
2-(2-bromophenyl)-3,5,7-trihydroxy-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AM-12 is a TRPC5 inhibitor and Galangin derivative that inhibits effects of TRPC5 activator (-)-Englerin A but potentiates effects of physiological activators Sphingosine-1-phosphate and LPC.
Aplicaciones Científicas De Investigación
Spectral Analysis and DFT Investigation
2-(2-bromophenyl)-3,5,7-trihydroxy-4H-chromen-4-one, along with similar compounds, has been the subject of spectral analysis and density functional theory (DFT) investigations. These studies focus on understanding the electronic structure, stability, reactivity, and potential photovoltaic efficiency of the compound. The interaction with materials like graphene to form molecular self-assemblies, which enhance various physicochemical properties, is also a key area of research (Al-Otaibi et al., 2020).
Photoreactive Properties
Research into the photoreactive properties of chromen-4-one derivatives, including compounds similar to 2-(2-bromophenyl)-3,5,7-trihydroxy-4H-chromen-4-one, has been conducted. This includes the synthesis of angular tricyclic compounds through photoinduced intramolecular coupling, demonstrating the potential for photoreactive applications (Jindal et al., 2014).
Synthesis of Hydroxylated Xanthenes
The compound is relevant in the synthesis of hydroxylated xanthenes, where various methods for synthesizing hydroxylated 2,3-diaryl-9H-xanthen-9-ones have been explored. These methods provide insights into the versatility and potential applications in material science and organic chemistry (Santos et al., 2009).
Development of Chemo-Sensors
Compounds structurally related to 2-(2-bromophenyl)-3,5,7-trihydroxy-4H-chromen-4-one have been used in developing chemo-sensors. These sensors are designed for the selective colorimetric detection of ions like Cu2+ in aqueous solutions, demonstrating the compound's potential in analytical chemistry (Jo et al., 2014).
Applications in Organic Synthesis
The compound and its analogs are significant in organic synthesis, particularly in the development of novel synthetic methods for creating diverse chemical structures. This includes facilitating reactions like the palladium-catalyzed tandem reactions and cyclizations, essential in synthesizing complex organic molecules (Zhu et al., 2012).
Role in Medicinal Chemistry
Although explicit information on the medicinal applications of this specific compound is not provided, related compounds have been investigated for their potential biological activities. This includes studies on cytotoxicity against cancer cell lines, highlighting the broader relevance of this class of compounds in medicinal chemistry (Hussein et al., 2005).
Propiedades
Nombre del producto |
2-(2-bromophenyl)-3,5,7-trihydroxy-4H-chromen-4-one |
|---|---|
Fórmula molecular |
C15H9BrO5 |
Peso molecular |
349.14 |
Nombre IUPAC |
2-(2-bromophenyl)-3,5,7-trihydroxychromen-4-one |
InChI |
InChI=1S/C15H9BrO5/c16-9-4-2-1-3-8(9)15-14(20)13(19)12-10(18)5-7(17)6-11(12)21-15/h1-6,17-18,20H |
Clave InChI |
OVIAJBSVWWYJSD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)Br |
Apariencia |
Solid powder |
Pureza |
>97% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AM-12, AM12, AM 12 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-ethoxy-4-[(pyridin-3-ylamino)methyl]phenoxy]-N-hydroxyacetamide](/img/structure/B1192083.png)

